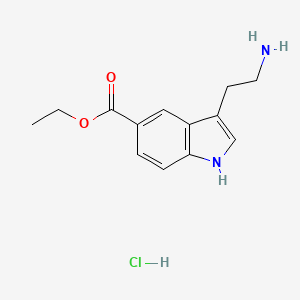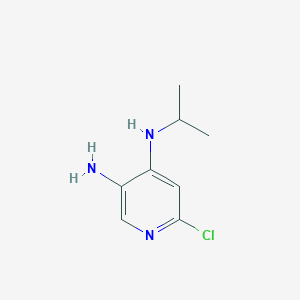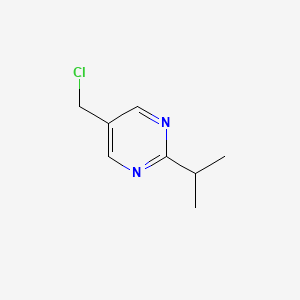![molecular formula C22H28BClO4 B13925030 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a chloro-substituted phenyl ring and a methoxyphenyl group, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is formed by reacting a suitable boronic acid or boronate ester with the desired aryl halide under Suzuki-Miyaura coupling conditions.
Introduction of the Chloro Group: The chloro group is introduced via electrophilic aromatic substitution, using reagents like thionyl chloride or phosphorus pentachloride.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through a nucleophilic substitution reaction, where the methoxy group is introduced using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4).
Major Products
Oxidation: Boronic acids, phenols.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
科学的研究の応用
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
作用機序
The mechanism of action of 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and methoxy groups influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the chloro and dioxaborolane groups.
Phenylboronic acid: A simpler boronic acid without the methoxy and chloro substituents.
Chlorophenylboronic acid: Contains a chloro group but lacks the methoxy and dioxaborolane groups.
Uniqueness
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of chloro, methoxy, and dioxaborolane groups. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research.
特性
分子式 |
C22H28BClO4 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
2-[5-chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H28BClO4/c1-21(2)22(3,4)28-23(27-21)20-14-18(24)9-8-17(20)12-13-26-15-16-6-10-19(25-5)11-7-16/h6-11,14H,12-13,15H2,1-5H3 |
InChIキー |
NHEBMACTWIKNON-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CCOCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


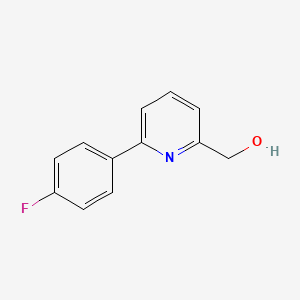
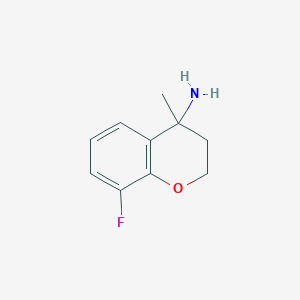
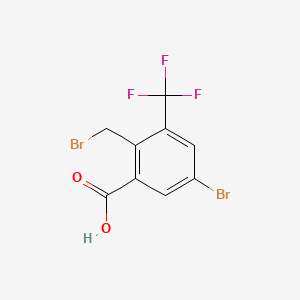


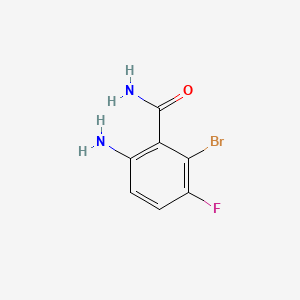
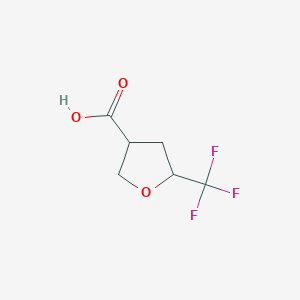
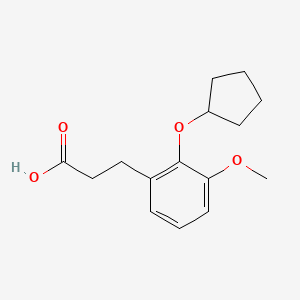
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
